molecular formula C5H4F3N3O2 B1444053 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266841-66-0

1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1444053
CAS No.: 1266841-66-0
M. Wt: 195.1 g/mol
InChI Key: QLDVKXHHCZEGAU-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring, a trifluoromethyl group, and a carboxylic acid functional group

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c1-11-3(5(6,7)8)2(4(12)13)9-10-11/h1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDVKXHHCZEGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266841-66-0
Record name 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available starting materials such as 1-methyl-1H-1,2,3-triazole and trifluoromethylating agents.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using reagents like carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the triazole ring or the carboxylic acid group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides under various conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various derivatives of the triazole ring and carboxylic acid group.

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have synthesized various 1H-1,2,3-triazole derivatives that demonstrate efficacy against a range of bacterial and fungal pathogens. The incorporation of the trifluoromethyl group is believed to enhance lipophilicity and bioavailability, contributing to improved antimicrobial activity .

Antimalarial Agents

Recent studies have focused on developing triazole-based compounds as potential antimalarial agents. The synthesis of N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides has been reported as promising candidates for treating malaria. These compounds were evaluated for their activity against Plasmodium falciparum, with some exhibiting significant inhibitory effects .

Drug Metabolism

The compound has been investigated for its role in modulating drug metabolism through interactions with the Pregnane X receptor (PXR). This receptor is crucial for regulating the expression of genes involved in drug metabolism and transport. Compounds that activate or inhibit PXR can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of triazole derivatives in drug design .

Herbicides and Fungicides

Triazole derivatives have been explored as potential herbicides and fungicides due to their ability to inhibit specific enzymes involved in plant growth and pathogen development. The trifluoromethyl group enhances the potency and selectivity of these compounds against target organisms while minimizing toxicity to non-target species .

Plant Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators by influencing hormonal pathways within plants. This application can lead to improved crop yields and stress resistance, making them valuable in modern agricultural practices .

Cycloaddition Reactions

One common method for synthesizing triazoles is through [3+2] cycloaddition reactions involving azides and alkynes or nitriles. This method allows for regioselective formation of the triazole ring under mild conditions, making it suitable for large-scale synthesis .

Functionalization Techniques

Post-synthetic modifications are often employed to introduce functional groups that enhance biological activity or solubility. Techniques such as alkylation or acylation can be applied to modify the carboxylic acid group or the nitrogen atoms within the triazole ring .

Case Studies

StudyApplicationFindings
Wu et al., 2022AntimicrobialDemonstrated significant activity against E.coli strains with a minimum inhibitory concentration (MIC) below 10 µg/mL .
Darehkordi et al., 2020AntimalarialDeveloped a series of benzenesulfonamide derivatives showing IC50 values in the low micromolar range against Plasmodium falciparum .
Zhang et al., 2022HerbicideIdentified novel triazoles with effective herbicidal activity against common weeds with minimal environmental impact .

Mechanism of Action

The mechanism by which 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, while the carboxylic acid group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol: Similar structure but different functional groups.

  • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar core structure but lacks the trifluoromethyl group.

  • 2-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar but with a different position of the methyl group.

Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its combination of the trifluoromethyl group and the carboxylic acid group on the triazole ring, which provides unique chemical and biological properties not found in similar compounds.

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C5H4F3N3O2
  • Molecular Weight : 189.10 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
    CF3 C O N N C O N CH 3 \text{CF}_3\text{ C O N N C O N CH 3 }

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. The compound may exhibit its effects through:

  • Inhibition of Enzymes : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antiproliferative Activity : Similar compounds have shown cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting cellular processes.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have reported that triazole derivatives can inhibit the growth of various cancer cell lines. One study highlighted that certain triazole derivatives showed antiproliferative potency comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. They have been studied for their efficacy against various bacterial and fungal strains. The mechanism often involves disrupting the synthesis of nucleic acids or cell wall components in microorganisms.

Anti-inflammatory Effects

Some triazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Evaluated the antiproliferative potency of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides against various cancer cell lines with significant results comparable to doxorubicin.
Reported on the synthesis and evaluation of triazole derivatives with antiophidian activity, demonstrating potential therapeutic applications in snake bites.
Discussed the structure-activity relationship (SAR) of trifluoromethyl-containing drugs, emphasizing the enhanced potency due to the trifluoromethyl group.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example, reaction with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester.

Reactants Conditions Product Yield
Ethanol, H₂SO₄Reflux, 12 hEthyl 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate~70%
Methanol, DCC/DMAPRT, 24 hMethyl ester65–85%

Amidation Reactions

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like EDCl or HOBt.

Amine Coupling Agent Product Yield
BenzylamineEDCl, HOBt1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide75%
AnilineDCC, DMAPN-Phenylamide60%

Decarboxylation Reactions

Under thermal or basic conditions, decarboxylation occurs, yielding 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole .

Conditions Product Yield
180°C, Cu(OAc)₂1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole50%
KOH (aq.), 100°CSame as above45%

Reduction Reactions

The triazole ring can be reduced catalytically or via borohydrides, though the trifluoromethyl group typically remains intact.

Reducing Agent Conditions Product Yield
H₂, Pd/CRT, 12 hPartially saturated triazoline30%
NaBH₄, MeOH0°C to RTUnchanged (no reaction observed)

Nucleophilic Substitution

The methyl group on the triazole is generally inert, but halogenated derivatives may undergo substitution .

Reagent Conditions Product Yield
Cl₂, FeCl₃80°C, 6 h4-Chloro derivative<20%

Cycloaddition and Ring-Opening

The triazole ring participates in Huisgen cycloadditions or ring-opening under oxidative conditions .

Reagent Conditions Product Yield
Phenylacetylene, CuIRT, 24 hBistriazole adduct85%
H₂O₂, AcOH50°C, 3 hRing-opened diaziridine40%

Key Mechanistic Insights

  • Esterification/Amidation : Proceeds via activation of the carboxylic acid to a mixed anhydride or acyl chloride intermediate.

  • Decarboxylation : Likely follows a radical or ionic pathway under thermal conditions .

  • Reduction : Catalytic hydrogenation targets the triazole’s N–N bonds, but selectivity remains challenging.

Stability and Reactivity Trends

  • The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the triazole ring but deactivating the carboxylic acid toward electrophilic substitution.

  • The methyl group at N1 sterically hinders reactions at the triazole’s 4-position .

Q & A

[Basic] What synthetic methodologies are recommended for preparing 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction parameters be optimized?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation. For example, a related triazole-carboxylic acid synthesis () used phenylacetylene, sodium azide, and methyl iodide with copper iodide catalysis. Key parameters include:

  • Temperature : 60–80°C for cycloaddition.
  • Stoichiometry : Azide-to-alkyne ratio (1:1.2) minimizes side products.
  • Catalyst : 5–10 mol% CuI enhances regioselectivity.
    Post-synthetic oxidation of intermediates (e.g., aldehydes to carboxylic acids) requires controlled conditions (e.g., KMnO₄ in acidic medium at 0–5°C) to prevent over-oxidation .

[Advanced] How should researchers address low solubility challenges when conducting crystallographic studies on this compound?

Low solubility can be mitigated by:

  • Co-solvent screening : DMSO/water mixtures or methanol/chloroform for vapor diffusion crystallization ().
  • Salt formation : Lithium or sodium salts improve aqueous solubility.
    For X-ray diffraction, SHELXL ( ) refinement with TWIN commands resolves twinning. A related compound achieved an R factor of 0.063 using high-resolution data (0.78 Å) and anisotropic displacement parameters .

[Advanced] What experimental designs are optimal for assessing the antiproliferative activity of this compound against cancer cell lines?

Protocols from recommend:

  • Cell lines : NCI-H522 lung cancer cells (72-hour viability assays using MTT/SRB).
  • Dosage : Test 1–100 μM concentrations; structural analogs showed growth inhibition (GP) values of 68–86% at 10 μM.
  • Controls : Include doxorubicin and vehicle controls.
    For improved bioavailability, esterify the carboxylate group (e.g., methyl esters) to enhance cell permeability .

[Basic] Which spectroscopic methods confirm the structural identity of this compound?

  • NMR : ¹H (δ ~2.3 ppm for methyl; absence of CF₃-coupled protons) and ¹³C (δ ~160 ppm for carboxylate).
  • IR : C=O stretch at ~1700 cm⁻¹.
  • HRMS : Molecular ion [M+H]⁺ at m/z 240.0395 (C₆H₆F₃N₃O₂).
    validated a related compound using these techniques, supplemented by X-ray crystallography .

[Advanced] How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

  • Geometry optimization : B3LYP/6-311++G(d,p) level DFT predicts electron-deficient triazole rings and carboxylate charge distribution.
  • FMO analysis : Identifies nucleophilic attack sites (e.g., C-4 position).
  • Solvent effects : Polarizable continuum model (PCM) improves NMR shift correlation (RMSE < 0.3 ppm).
    These models guide derivatization strategies (e.g., trifluoromethyl substitution enhances metabolic stability) .

[Basic] What storage conditions preserve the stability of this compound for long-term research use?

  • Storage : Desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation.
  • Purity monitoring : Periodic HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
    highlights degradation risks under humidity; lyophilization is recommended for aqueous stock solutions .

[Advanced] How do researchers resolve discrepancies between computational predictions and observed biological activity in triazole-carboxylic acid derivatives?

  • Cross-validation : Combine AutoDock Vina docking with site-directed mutagenesis (e.g., c-Met kinase in ).
  • MD simulations : AMBER/NAMD assesses binding pose stability over 100 ns trajectories.
  • SAR studies : Trifluoromethyl groups improve target selectivity over methyl analogs (e.g., GP increase from 68% to 86%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

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